molecular formula C22H18F3N5O B605168 N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide CAS No. 1838651-58-3

N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide

Cat. No.: B605168
CAS No.: 1838651-58-3
M. Wt: 425.4 g/mol
InChI Key: LSYANGLAZUZYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

ACT-709478 primarily targets T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) . These channels play a crucial role in various physiological processes, including neuronal excitability and synaptic transmission .

Mode of Action

As a selective T-type calcium channel blocker, ACT-709478 inhibits the function of these channels . By blocking these channels, the compound can modulate the flow of calcium ions, which are essential for signal transduction in neurons .

Biochemical Pathways

These channels are involved in various physiological processes, including neuronal excitability and synaptic transmission . By blocking these channels, ACT-709478 could potentially alter these processes, leading to its therapeutic effects.

Pharmacokinetics

ACT-709478 exhibits good pharmacokinetic properties. The maximum plasma concentration (Cmax) is reached within 3 to 4 hours for doses up to 60 mg, and within 20 to 28 hours for doses above 60 mg . The terminal half-life ranges from 36 to 43 hours across all dose levels . These properties suggest that ACT-709478 has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Result of Action

The molecular and cellular effects of ACT-709478’s action are primarily related to its inhibition of T-type calcium channels. By blocking these channels, ACT-709478 can modulate the flow of calcium ions, which are essential for signal transduction in neurons . This could potentially lead to a decrease in neuronal excitability, which is often elevated in conditions like epilepsy .

Action Environment

The action, efficacy, and stability of ACT-709478 can be influenced by various environmental factors. For instance, food intake can affect the drug’s pharmacokinetics, with a 1.6-fold increase in Cmax observed in fed compared to fasted conditions . Furthermore, the compound’s action may also be influenced by factors such as the patient’s health status, genetic factors, and concomitant medications .

Chemical Reactions Analysis

Apinocaltamide undergoes various types of chemical reactions, including:

Scientific Research Applications

Apinocaltamide has several scientific research applications, including:

Properties

IUPAC Name

N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYANGLAZUZYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838651-58-3
Record name ACT-709478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-709478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apinocaltamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.